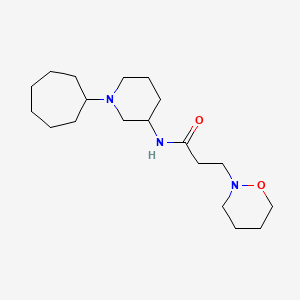
N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide, also known as CPP-115, is a compound that has gained significant attention in the field of neuroscience research. It is a potent inhibitor of the enzyme GABA aminotransferase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. The inhibition of this enzyme leads to an increase in GABA levels, which in turn can have a range of effects on the brain and behavior.
作用機序
As mentioned, N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound leads to an increase in GABA levels, which can have a range of effects on the brain and behavior. GABA is an inhibitory neurotransmitter, meaning that it can decrease the activity of neurons in the brain. This can lead to a range of effects, depending on the specific brain region and the context in which the drug is used.
Biochemical and Physiological Effects:
The increase in GABA levels caused by this compound can have a range of biochemical and physiological effects. For example, it can lead to a decrease in neuronal excitability, which can be beneficial in the treatment of epilepsy and other seizure disorders. It can also lead to a decrease in anxiety and stress, as GABA is involved in the regulation of these processes in the brain.
実験室実験の利点と制限
One advantage of N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide is that it is a potent and specific inhibitor of GABA aminotransferase, meaning that its effects on GABA levels are relatively predictable and consistent. However, one limitation is that it may not be suitable for all experimental contexts, as its effects on GABA levels may interact with other experimental variables in unpredictable ways.
将来の方向性
There are a range of potential future directions for research on N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide and its effects on the brain and behavior. For example, it may be investigated further as a potential treatment for epilepsy, addiction, and other neurological and psychiatric disorders. It may also be studied in the context of its effects on learning and memory, as GABA is involved in these processes in the brain. Additionally, further research may be conducted to better understand the long-term effects of this compound on the brain and behavior.
合成法
N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide is synthesized through a multi-step process involving the reaction of various chemical reagents. The exact synthesis method is beyond the scope of this paper, but it involves the use of organic solvents and various purification techniques to obtain the final product.
科学的研究の応用
N-(1-cycloheptyl-3-piperidinyl)-3-(1,2-oxazinan-2-yl)propanamide has been extensively studied in the context of its potential therapeutic applications for a range of neurological and psychiatric disorders. For example, it has been shown to have anticonvulsant effects in animal models of epilepsy, and may have potential as a treatment for other seizure disorders. It has also been investigated for its potential as a treatment for addiction, as GABA is involved in the reward pathway in the brain.
特性
IUPAC Name |
N-(1-cycloheptylpiperidin-3-yl)-3-(oxazinan-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3O2/c23-19(11-14-22-13-5-6-15-24-22)20-17-8-7-12-21(16-17)18-9-3-1-2-4-10-18/h17-18H,1-16H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCBMRGXZKIZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CCCC(C2)NC(=O)CCN3CCCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amino]-1-phenylethanol](/img/structure/B6132945.png)
![5-(2-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6132952.png)
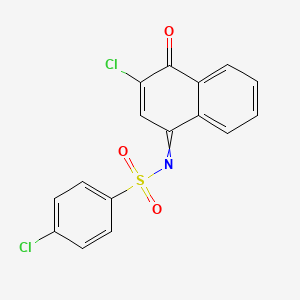
![1-[2-({ethyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-5-methoxyphenoxy]-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6132960.png)
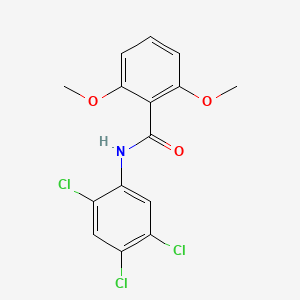
![2-{[4-methyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6132972.png)
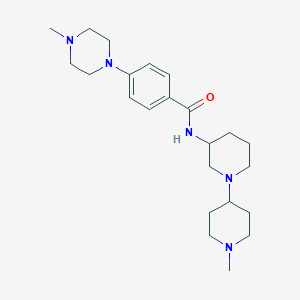
![N-{3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}-3-methylbenzamide](/img/structure/B6132987.png)
![N,N-dimethyl-N'-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]sulfamide](/img/structure/B6132996.png)
![4-[5-oxo-4-(3-phenyl-2-propen-1-ylidene)-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B6133020.png)
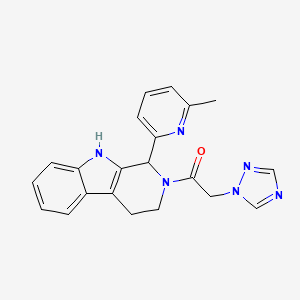
![3-[(4-ethoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6133042.png)
![5-(5-methyl-2-furyl)-3-[4-(1,2,3,4-tetrahydro-2-naphthalenyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6133048.png)
![N-[2-(3,4-dihydro-1(2H)-quinolinyl)ethyl]-5-(5-methyl-2-furyl)-1,2,4-triazin-3-amine](/img/structure/B6133055.png)
